

# Panidazole: A Technical Overview of a Nitroimidazole Antiprotozoal Agent

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **panidazole**, a nitroimidazole derivative with antiprotozoal activity. Due to the limited availability of detailed experimental data for **panidazole**, this document also incorporates information from the closely related and extensively studied 5-nitroimidazole compound, tinidazole, to provide a broader context for its mechanism of action and experimental evaluation.

#### **Core Chemical Identifiers**

**Panidazole** is identified by a unique set of chemical descriptors crucial for research and regulatory purposes.



Identifier	Value	Reference	
CAS Number	13752-33-5	[1]	
IUPAC Name	4-[2-(2-methyl-5-nitroimidazol- 1-yl)ethyl]pyridine	1	
Molecular Formula	C11H12N4O2	[1]	
Molecular Weight	232.24 g/mol	[1]	
Canonical SMILES	CC1=NC=C(N1CCC2=CC=NC =C2)INVALID-LINK[O-]	[1]	
InChI	InChI=1S/C11H12N4O2/c1-9- 13-8-11(15(16)17)14(9)7-4-10- 2-5-12-6-3-10/h2-3,5- 6,8H,4,7H2,1H3	[1]	
InChIKey	ARYPMCPJIWUCIP- UHFFFAOYSA-N	[1]	
PubChem CID	72080	[1]	
Synonyms	Panidazol, 1-(2-(4- pyridyl)ethyl)-2-methyl-5- nitroimidazole	[1]	

## **Antiprotozoal Activity and Clinical Data**

**Panidazole** has been evaluated for its efficacy in treating protozoal infections. A clinical study compared its effectiveness against metronidazole in intestinal amoebiasis and vaginal trichomoniasis.



Indication	Drug Regimen	Cure Rate (%)	Reference
Intestinal Amoebiasis	Panidazole (2.0 g/day for 6 days)	68	[2]
Metronidazole (2.0 g/day for 6 days)	80	[2]	
Vaginal Trichomoniasis	Panidazole (1.0 g/day for 7 days)	50	[2]
Panidazole (1.0 g/day for 10 days)	60	[2]	

Side effects were noted in 74% of patients treated for amoebiasis and 46% of those treated for trichomoniasis.[2] However, no toxic effects were observed in haematological, biochemical, and renal function tests.[2]

## **Mechanism of Action: The Nitroimidazole Pathway**

The antiprotozoal activity of **panidazole**, like other 5-nitroimidazoles, is predicated on the reductive activation of its nitro group within anaerobic organisms. This process is crucial for its cytotoxic effect.



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Mechanism of Action for 5-Nitroimidazoles

This diagram illustrates the generally accepted mechanism for 5-nitroimidazole drugs. **Panidazole** diffuses into the target anaerobic cell, where its nitro group is reduced, forming cytotoxic nitro radicals. These radicals then interact with the cell's DNA, causing strand breakage and leading to cell death.



## **Experimental Protocols**

Detailed experimental protocols for **panidazole** are scarce in the literature. However, the following methodology for an in vitro drug sensitivity assay, used for other antiamoebic drugs like tinidazole, is provided as a relevant example for researchers in this field.

In Vitro Drug Sensitivity Assay: Nitroblue Tetrazolium (NBT) Reduction Method

- Objective: To determine the in vitro susceptibility of protozoan isolates to antiprotozoal agents.
- Materials:
  - Test compound (e.g., panidazole) stock solution (0.1 M in DMSO).
  - Culture medium appropriate for the protozoan species.
  - 96-well microtiter plates.
  - o Nitroblue tetrazolium (NBT) solution in Hank's Balanced Salt Solution (HBSS).
  - Protozoan culture (e.g., Entamoeba histolytica).
  - Haemocytometer.
- Procedure:
  - Parasite Preparation: Harvest amoebae from a 24-hour old culture and suspend them in the culture medium. Adjust the parasite count to 3 x 10<sup>5</sup> parasites/mL using a haemocytometer.
  - $\circ$  Drug Dilution: Prepare serial dilutions of the test compound in the microtiter plate. For instance, add 200  $\mu$ L of the drug to the first row and perform doubling dilutions down the plate with the culture medium.
  - Incubation: Add 100 μL of the parasite suspension to each well. Include control wells
     (without the drug) and blank wells (medium only). Incubate the plates at 37°C for 4 hours.

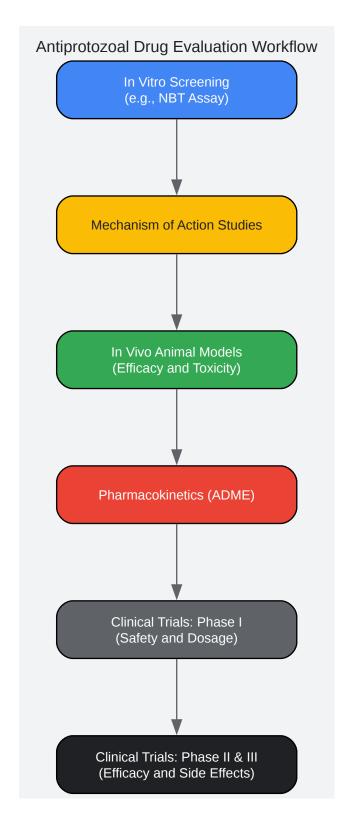


- $\circ$  NBT Reduction: After incubation, discard the contents of the plates and wash with prewarmed HBSS (pH 7.2). Add 100  $\mu$ L of NBT solution to each well and incubate at 37°C for 45 minutes.
- Data Analysis: The reduction of NBT by viable parasites results in a color change, which
  can be quantified spectrophotometrically to determine the concentration of the drug that
  inhibits a certain percentage of the parasite population (e.g., IC50).

## **Logical Workflow for Drug Evaluation**

The evaluation of a novel antiprotozoal compound like **panidazole** typically follows a structured workflow from initial screening to clinical assessment.





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Workflow for Antiprotozoal Drug Evaluation



This workflow outlines the logical progression for evaluating a new antiprotozoal drug candidate. It begins with initial in vitro screening to assess activity, followed by studies to elucidate the mechanism of action. Promising candidates then move into in vivo animal models to test for efficacy and toxicity, and pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME). Finally, the drug enters phased clinical trials in humans to establish safety, dosage, and effectiveness.

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#### References

- 1. Panidazole | C11H12N4O2 | CID 72080 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Treatment of intestinal amoebiasis and vaginal trichomoniasis with panidazole and its comparison with metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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